5-Fluoro ADB is a synthetic cannabinoid classified as an agonist of the human cannabinoid CB1 and CB2 receptors [, , , ]. This compound is a potent synthetic cannabinoid that has been the subject of scientific research, particularly in the fields of pharmacology and toxicology [, , , , , , , , , , ].
Toxicity Studies: Further research is needed to fully elucidate the toxicity of 5-Fluoro ADB in humans []. This includes investigating the long-term effects of exposure and understanding the mechanisms underlying its adverse effects, particularly its potential to cause sudden death through cardiac complications [, ].
Metabolic Pathway Elucidation: While ester hydrolysis is identified as a major metabolic pathway, a comprehensive understanding of the metabolic fate of 5-Fluoro ADB in humans is crucial []. Investigating the formation, activity, and potential toxicity of other metabolites will further contribute to interpreting toxicological findings.
Therapeutic Applications: While 5-Fluoro ADB itself presents significant safety concerns, its impact on angiogenesis suggests potential therapeutic applications []. Future research could explore the development of structurally similar compounds with improved safety profiles for targeted manipulation of angiogenic processes.
The synthesis of 5-Fluoro-adb involves several key steps:
This multi-step synthesis highlights the complexity and specificity required for producing this compound, which is crucial for its identification and quantification in various biological matrices.
The molecular structure of 5-Fluoro-adb features a chiral center at the C-2 carbon of the oxobutan-2-yl sidechain, leading to two enantiomers: R-5F-ADB and S-5F-ADB. The structure can be represented as follows:
5-Fluoro-adb exhibits various chemical reactions typical of synthetic cannabinoids:
Identification methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for analyzing its presence in biological matrices .
The mechanism of action for 5-Fluoro-adb primarily involves its interaction with the CB1 receptor. Upon binding to this receptor, it mimics the effects of endogenous cannabinoids, leading to various physiological responses such as altered mood, perception, and cognition. Notably, studies indicate that 5-Fluoro-adb may exhibit significantly higher potency than THC—reported to be up to 300 times more potent—contributing to its potential for severe toxicity .
The physical and chemical properties of 5-Fluoro-adb are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 377.46 g/mol |
Solubility | Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide) |
Melting Point | Not available |
Boiling Point | Not available |
The compound is sparingly soluble in aqueous buffers but shows better solubility in organic solvents at approximately 25 mg/ml .
While primarily studied for its effects as a synthetic cannabinoid receptor agonist, 5-Fluoro-adb has been implicated in various scientific investigations related to drug abuse and toxicology. Its identification in post-mortem analyses has raised concerns about its safety profile and potential health risks associated with synthetic cannabis products. Furthermore, it serves as a reference standard in analytical chemistry for detecting synthetic cannabinoids in forensic toxicology .
(R)-5-Fluoro-ADB (systematic name: Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) with the molecular formula C₂₀H₂₈FN₃O₃ and a molar mass of 369.46 g/mol [4]. Its core structure comprises:
Table 1: Key Structural Features of (R)-5-Fluoro-ADB
Structural Element | Description |
---|---|
Core Heterocycle | 1H-Indazole ring |
Side Chain | 5-Fluoropentyl group at N1 |
Carboxamide Linkage | Connects indazole C3 to valinate nitrogen |
Ester Group | Methyl ester at C-terminal of valinate |
Stereocenter | (R)-configuration at C2 of 3,3-dimethylbutanoate chain |
Receptor binding studies confirm its exceptional affinity for CB1 receptors (Kᵢ = 0.133 nM), ~289-fold higher than Δ⁹-THC [5]. This potency arises from hydrophobic interactions of the fluoropentyl chain with CB1 transmembrane domains and hydrogen bonding between the carboxamide carbonyl and receptor residues, stabilized by the tertiary-butyl group’s steric bulk [3].
Synthesis Route:(R)-5-Fluoro-ADB is synthesized via a three-step sequence:
Analog Differentiation:Critical distinctions from structurally related SCRAs include:
Table 2: Key Structural and Functional Differentiators from Analogous SCRAs
Compound | Core Structure | N-Alkyl Chain | Terminal Group | CB1 Affinity (Kᵢ, nM) |
---|---|---|---|---|
(R)-5-Fluoro-ADB | Indazole | 5-Fluoropentyl | Methyl ester | 0.133 [5] |
AB-PINACA | Indazole | Pentyl | Aminooxobutane | 1.8 [1] |
5F-PB-22 | Quinolinyl | 5-Fluoropentyl | Quinoline ester | 0.45 [1] |
MDMB-CHMICA | Indole | Cyclohexylmethyl | Methyl ester | 0.33 [3] |
Physicochemical Properties:
Stability Profile:(R)-5-Fluoro-ADB undergoes pH-dependent hydrolysis:
Table 3: Stability of (R)-5-Fluoro-ADB Under Controlled Conditions
Condition | Time | Degradation Products | Residual Parent Compound (%) |
---|---|---|---|
pH 4.0 (25°C) | 24 hours | None detected | >95% |
pH 8.5 (25°C) | 2 hours | M7 (acid metabolite) | <10% |
Human Hepatocytes (3h) | 3 hours | M2 (5-hydroxypentyl), M7, epoxides | <20% [1] |
UV Light (254 nm) | 30 minutes | Defluorinated indazole derivatives | ~60% [5] |
Metabolic Stability:In human hepatocyte incubations, (R)-5-Fluoro-ADB shows intermediate clearance (t₁/₂ = 30–60 min) via:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7